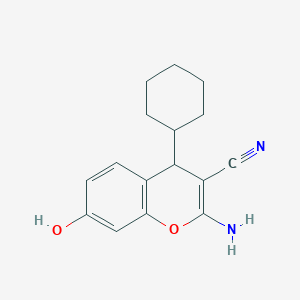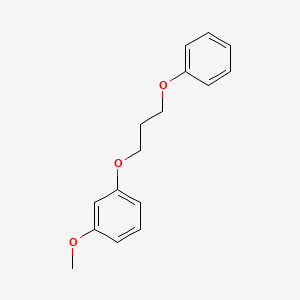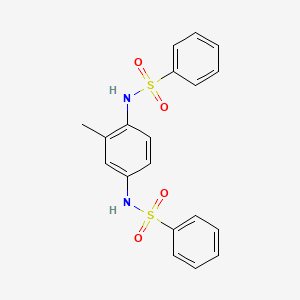![molecular formula C15H20N2O2 B5111682 N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide, also known as Boc-3-CPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes, which play a role in cell growth and division. By inhibiting these enzymes, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be able to slow down or stop the growth of cancer cells. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMPK pathway, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide in lab experiments is its high purity and yield. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied and its mechanism of action is well understood, making it a valuable tool for researchers. However, one limitation of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may also be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. One area of research is the development of new cancer treatments based on N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide and its potential side effects. Finally, the synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be optimized to reduce costs and increase yield, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product. The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-tert-butyl-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-5-4-6-12(9-11)16-13(18)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRLNQMNDIWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(cyclopropylcarbonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)